2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
CAS No.:
Cat. No.: VC13770487
Molecular Formula: C32H50O5
Molecular Weight: 514.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H50O5 |
|---|---|
| Molecular Weight | 514.7 g/mol |
| IUPAC Name | 2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid |
| Standard InChI | InChI=1S/C32H50O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,21,24-27,34H,9,11-18H2,1-8H3,(H,35,36) |
| Standard InChI Key | SRDNLMOBFKJOSD-UHFFFAOYSA-N |
| SMILES | CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C |
| Canonical SMILES | CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C |
Introduction
2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid is a complex organic compound featuring a unique cyclopenta[a]phenanthrene core structure. It is derived from sterols and exhibits multiple functional groups, including acetyloxy and hydroxy groups, which contribute to its chemical reactivity and potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves several synthetic steps, which can be optimized using continuous flow chemistry. This method enhances efficiency and yield by allowing better control over reaction conditions and improving scalability.
Biological Activities
Research indicates that this compound exhibits significant biological activity, including potential anti-inflammatory and anticancer properties. Similar compounds have been found to inhibit specific enzymes involved in inflammatory pathways and modulate signaling pathways associated with cancer progression. Further studies are necessary to elucidate the specific molecular mechanisms underlying these interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid. For example:
| Compound Name | Structural Features |
|---|---|
| 3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6-decahydrocyclopenta[a]phenanthrene | Lacks acetyloxy group; simpler structure |
| 2-(3-acetoxy-4-hydroxy...) | Contains similar acetyloxy group but different core structure |
| Pachymic acid | A natural product known for anti-inflammatory properties; structurally distinct |
Potential Applications
The applications of this compound span various fields, including pharmaceuticals and biotechnology, due to its potential therapeutic properties. Further investigation into its efficacy and mechanisms will enhance understanding of its potential therapeutic applications.
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